molecular formula C2H7NOP+ B14456985 N-Ethylphosphinic amide CAS No. 76095-47-1

N-Ethylphosphinic amide

Cat. No.: B14456985
CAS No.: 76095-47-1
M. Wt: 92.06 g/mol
InChI Key: VAZARAZIOXUSGV-UHFFFAOYSA-O
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Description

N-Ethylphosphinic amide is a research chemical offered for use in scientific investigations. Compounds within the phosphinic acid class are of significant interest in medicinal and agrochemical research due to their potential to mimic transition states in enzymatic reactions or serve as analogues of biologically active phosphonic acids. Phosphinic acid derivatives are explored as enzyme inhibitors, particularly for metalloenzymes, by acting as transition-state analogues . Research into structurally similar compounds, such as aminomethylphosphonic acids, highlights their role as mimics of amino acids, where the phosphonic group acts as a non-hydrolyzable surrogate for a carboxylic acid, enabling their study in various biological processes . Furthermore, phosphinic acid frameworks have been identified as highly promising scaffolds for developing potent inhibitors of bacterial ureases, which are relevant for treating infections caused by pathogens like Helicobacter pylori . The phosphinic acid moiety also possesses metal-chelating properties, making such compounds valuable in studies involving metal separation, the development of metal-organic frameworks (MOFs), and materials science . Researchers are advised to consult the scientific literature for specific applications and handling protocols. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

76095-47-1

Molecular Formula

C2H7NOP+

Molecular Weight

92.06 g/mol

IUPAC Name

ethylamino(oxo)phosphanium

InChI

InChI=1S/C2H6NOP/c1-2-3-5-4/h2H2,1H3,(H,3,4)/p+1

InChI Key

VAZARAZIOXUSGV-UHFFFAOYSA-O

Canonical SMILES

CCN[PH+]=O

Origin of Product

United States

Mechanistic Investigations of N Ethylphosphinic Amide Reactions and Transformations

Elucidation of P-N Bond Formation Pathways

The formation of the phosphorus-nitrogen (P-N) bond in phosphinic amides is a fundamental transformation in organophosphorus chemistry. Understanding the mechanistic pathways is crucial for developing efficient and selective synthetic methods. These reactions can proceed through various mechanisms, including nucleophilic substitution, oxidative couplings, and radical pathways, depending on the starting materials and reaction conditions.

Identification of Reactive Intermediates and Transition State Structures

The synthesis of phosphinic amides often involves transient species that are not directly observable but are key to the reaction mechanism. Mechanistic studies, supported by control experiments and computational calculations, have provided insights into these fleeting structures.

One catalyst-free approach involves the reaction of chlorophosphines with hydroxylamines. organic-chemistry.orgacs.org This reaction is proposed to proceed through a P(III) to P(V) rearrangement. The initial step is the formation of an R₂N-O-PR₂ intermediate. organic-chemistry.orgacs.orgresearchgate.net This species subsequently undergoes homolysis of the relatively weak N-O bond, generating an amino radical and a phosphoryl radical. organic-chemistry.orgacs.org The recombination of these radical intermediates leads to the formation of the final phosphinic amide product. organic-chemistry.orgacs.org This radical-based mechanism is advantageous as it avoids the production of phosphine (B1218219) oxide byproducts, thus improving atom economy. organic-chemistry.org

Another catalyst-free method couples secondary phosphine oxides with O-benzoylhydroxylamines. organic-chemistry.org Mechanistic investigations suggest that this transformation can proceed via two potential pathways: a radical coupling mechanism or a nucleophilic addition process. organic-chemistry.org

The transition state in P-N bond formation involves the simultaneous breaking of existing bonds and the formation of the new P-N bond. youtube.com For instance, in the hydrolysis of related tetra-coordinate phosphorus compounds, the P-N bond length significantly increases in the transition state compared to the ground state. researchgate.net In a concerted backside mechanism for the hydrolysis of Thiotepa, the P-N bond lengthens from 1.69 Å in the ground state to 2.54 Å in the transition state, while a new P-O bond begins to form. researchgate.net Similar principles apply to the formation of the P-N bond, where the transition state represents the highest energy point on the reaction coordinate, characterized by partially formed and partially broken bonds. youtube.com Computational methods are often employed to model these transition state structures and calculate their energy barriers, providing a deeper understanding of the reaction pathway. ic.ac.ukccl.net

Table 1: Proposed Reactive Intermediates in Phosphinic Amide Synthesis

PrecursorsProposed Intermediate(s)Subsequent StepsProduct
Chlorophosphines + HydroxylaminesR₂N-O-PR₂N-O bond homolysis to form amino and phosphoryl radicalsRadical recombination
Secondary Phosphine Oxides + O-BenzoylhydroxylaminesRadical species or Nucleophilic adductRadical coupling or EliminationPhosphinic Amide

Influence of Steric and Electronic Parameters on Reaction Kinetics and Selectivity

The rate and selectivity of P-N bond formation are significantly governed by the steric and electronic properties of the substituents on both the phosphorus and nitrogen reactants. nih.govdntb.gov.ua These factors influence the accessibility of the reactive centers and the electron density distribution within the molecules. chemrxiv.orgrsc.org

Steric Effects: The presence of bulky substituents on either the phosphorus atom or the amine can impede the approach of the nucleophile to the electrophilic phosphorus center, thereby slowing down the reaction rate. dntb.gov.ua This phenomenon, known as steric hindrance, can also influence the selectivity of the reaction, favoring the formation of the less sterically crowded product. organic-chemistry.org For example, in the synthesis of phosphinic amides from secondary phosphine oxides and O-benzoylhydroxylamines, bulky substituents were observed to negatively affect the reaction yields. organic-chemistry.org

Electronic Effects: The electronic nature of the substituents plays a critical role in modulating the reactivity of the starting materials. Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack by the amine. Conversely, electron-donating groups on the phosphorus atom decrease its electrophilicity and slow the reaction. On the amine partner, electron-donating groups increase its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect. These electronic influences can be systematically modified to fine-tune the reaction kinetics and optimize yields. nih.govrsc.org

Table 2: Influence of Substituent Effects on P-N Bond Formation

ParameterEffect on Phosphorus CenterEffect on Nitrogen CenterOverall Impact on Reaction Rate
Steric Hindrance Decreases accessibilityDecreases accessibilityDecrease
Electron-Donating Groups Decreases electrophilicityIncreases nucleophilicityVariable; depends on balance
Electron-Withdrawing Groups Increases electrophilicityDecreases nucleophilicityVariable; depends on balance

Phosphorus-Nitrogen Bond Activation and Cleavage Processes

The P-N bond in phosphinic amides, while generally stable, can be cleaved under specific conditions. Understanding the mechanisms of this cleavage is essential for predicting the stability of these compounds and for designing reactions where the P-N bond is intentionally functionalized.

Hydrolytic Degradation Pathways of Phosphinic Amides and Related Analogues

Phosphinic amides can undergo hydrolysis, typically under acidic or basic conditions, to yield a phosphinic acid and an amine. libretexts.orgyoutube.com The reaction is generally slower than the hydrolysis of corresponding esters. libretexts.org

Under acidic conditions, the reaction is often initiated by the protonation of the nitrogen or the phosphoryl oxygen. researchgate.netyoutube.com Protonation of the nitrogen atom makes the amino group a better leaving group, facilitating nucleophilic attack by water at the phosphorus center. researchgate.net The mechanism can proceed through a backside attack, leading to inversion of configuration at the phosphorus atom. researchgate.net

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. youtube.com This forms a pentacoordinate, trigonal bipyramidal intermediate or transition state. ucc.ie Subsequent departure of the amide anion (a poorer leaving group than an alkoxide) is the rate-limiting step. The amide anion is then immediately protonated by the solvent.

Computational studies on related tetracoordinate phosphorus amides have shown that the proceeding of acid-catalyzed hydrolysis can occur via a backside attack mechanism or a dissociative mechanism involving a tri-coordinate intermediate. researchgate.net The rate of hydrolysis is significantly increased by protonation of the P-N bond, which enhances the leaving group ability of the nitrogen-containing substituent. researchgate.net

Catalytic Activation and Functionalization of C-N/P-N Bonds within Amide Frameworks

While hydrolytic cleavage is a common degradation pathway, the activation of P-N and adjacent C-N bonds using catalysts opens avenues for synthetic functionalization. gsa.ac.uk Transition metal catalysis, in particular, has emerged as a powerful tool for activating otherwise inert amide bonds. nih.gov

Catalytic systems can activate the amide bond in several ways. Lewis acid catalysts, including various metal ions, can coordinate to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making the P-N bond more susceptible to nucleophilic attack. mdpi.com Transition metals can also facilitate the oxidative addition into the P-N or C-N bond, forming organometallic intermediates that can undergo further reactions like cross-coupling. nih.gov

A notable example of P-N bond functionalization involves the insertion of benzyne (B1209423) into the P-N bond of a P-stereogenic phosphinic amide. nih.gov Density Functional Theory (DFT) studies of this reaction indicated that the insertion proceeds through a [2+2] cycloaddition followed by a ring-opening step, all while retaining the stereochemical configuration at the phosphorus center. nih.gov Furthermore, proton-coupled electron transfer (PCET) has been developed as a strategy to activate the N-H bonds of amides, providing access to amidyl radicals that can be used in various catalytic bond-forming reactions. princeton.eduacs.org

Stereochemical Outcomes and Diastereoselectivity in Phosphinic Amide Synthesis

When the phosphorus atom in a phosphinic amide is a stereocenter (P-stereogenic), controlling the stereochemical outcome of its synthesis is a significant challenge and an area of active research. The synthesis of enantiomerically pure P-stereogenic compounds is of great interest due to their applications as chiral ligands in asymmetric catalysis. wiley-vch.de

A highly effective method for the diastereoselective synthesis of P-stereogenic phosphinic amides employs a directed ortho lithiation (DoLi) strategy. nih.govresearchgate.net In this approach, a chiral auxiliary is attached to the nitrogen atom of a P,P-diphenylphosphinic amide. nih.gov Treatment with an organolithium base, such as t-BuLi, results in the stereoselective deprotonation of one of the ortho positions on one of the P-phenyl rings. nih.govresearchgate.net The subsequent reaction with an electrophile introduces a new substituent, yielding a functionalized phosphinic amide with high diastereomeric ratios, often up to 98:2. nih.govresearchgate.net X-ray diffraction studies have confirmed that the pro-S P-phenyl ring is selectively deprotonated. nih.gov

The stereochemical course of the reaction can also be controlled in other transformations. For instance, the ester-amide interchange reaction has been studied to produce optically active phosphinic amides. acs.org The stereospecificity of these reactions is crucial, as it determines the configuration of the final product. Transformations such as methanolysis or benzyne insertion into the P-N bond of these P-stereogenic amides have been shown to proceed with retention of the configuration at the phosphorus center. nih.gov

Table 3: Diastereoselective Synthesis of P-Stereogenic Phosphinic Amides via Directed ortho Lithiation

Electrophileortho SubstituentDiastereomeric Ratio (dr)
I₂I98:2
Me₃SnClSnMe₃98:2
Me₃SiClSiMe₃95:5
Allyl bromideAllyl95:5
(Boc)₂OOCOtBu98:2
Data derived from studies on (SC)-P,P-diphenylphosphinic amides. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethylphosphinic Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Ethylphosphinic amide in solution. By probing the magnetic properties of atomic nuclei, multi-nuclear and multi-dimensional NMR experiments provide definitive evidence of the compound's constitution and conformation.

A combined analysis of one-dimensional ¹H, ¹³C, and ³¹P NMR spectra provides the foundational data for structural confirmation. Each spectrum offers unique insights into the electronic environment of the respective nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from scalar coupling to each other. Further complexity arises from coupling to the phosphorus nucleus (³¹P), which would split these signals into doublet of quartets and doublet of triplets, respectively. The proton attached to the nitrogen (N-H) would appear as a broad signal, with its chemical shift and multiplicity influenced by solvent, temperature, and coupling to the ³¹P nucleus.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum simplifies the analysis to the carbon backbone. Two distinct signals are anticipated for the ethyl group: one for the methylene carbon and one for the methyl carbon. Crucially, these signals will appear as doublets due to one-bond (¹JPC) and two-bond (²JPC) coupling with the ³¹P nucleus, confirming the P-N-C linkage. The magnitude of these coupling constants provides valuable structural information. nih.gov

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for organophosphorus compounds. rsc.org this compound is expected to exhibit a single resonance in a chemical shift region characteristic of phosphinic amides (phosphonamidates). nih.gov This signal's multiplicity in a proton-coupled spectrum would be complex, showing couplings to the N-H proton and the protons of the ethyl group, thereby confirming the connectivity around the phosphorus center. ajchem-a.comnih.gov

NucleusAssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Couplings
¹H-CH₃~1.1Doublet of Triplets³JHH, ⁴JPH
¹H-CH₂-~3.0 - 3.4Doublet of Quartets³JHH, ³JPH
¹H-NH-Variable, BroadDoublet (or Broad Singlet)²JPH
¹³C-CH₃~15Doublet²JPC
¹³C-CH₂-~35 - 40Doublet¹JPC
³¹PP=O~30 - 40MultipletJPH

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) scalar couplings. sdsu.eduyoutube.com For this compound, a cross-peak between the methylene and methyl signals would definitively establish the presence of the ethyl fragment. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached. libretexts.org It allows for the unambiguous assignment of the ¹³C signals for the methylene and methyl groups by correlating them with their corresponding, and more easily assigned, proton resonances. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds), which is critical for connecting different molecular fragments. youtube.comlibretexts.org Correlations would be expected from the methylene protons to the phosphorus atom, confirming the P-N-CH₂ connectivity. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions, providing insights into the molecule's three-dimensional structure and preferred conformation. For amides, hindered rotation around the central C-N bond can lead to distinct spatial arrangements (rotamers), which can be identified through NOESY. nih.gov A similar restricted rotation may exist around the P-N bond in this compound.

The P-N bond in phosphinic amides, much like the C-N bond in traditional amides, possesses a degree of double bond character, which can lead to restricted rotation and the existence of different conformers at room temperature. semanticscholar.orgst-andrews.ac.uk Variable Temperature (VT) NMR is the primary method for investigating such dynamic processes. uwf.edued.govresearchgate.net

By recording NMR spectra at different temperatures, the kinetics of conformational exchange can be determined. researchgate.net At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, causing these individual signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. st-andrews.ac.uk The analysis of these line-shape changes allows for the calculation of the activation energy barrier (ΔG‡) for the rotational process, providing fundamental thermodynamic information about the molecule's conformational stability. semanticscholar.orgst-andrews.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. It is highly effective for identifying functional groups and providing a unique "fingerprint" for the compound.

IR and FTIR spectroscopy measure the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The spectrum provides direct evidence for the presence of key functional groups in this compound. leibniz-fli.de

The most characteristic absorption bands include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ is indicative of the N-H bond. ajchem-a.com

C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group typically appear between 2850 and 3000 cm⁻¹.

P=O Stretching (Phosphoryl group): A very strong and prominent absorption band, typically found in the 1150-1250 cm⁻¹ range, is a hallmark of the phosphoryl group. researchgate.netnih.gov Its exact position can be sensitive to hydrogen bonding and the electronic environment.

N-H Bending (Amide II): Analogous to the amide II band in peptides, an N-H bending vibration is expected in the 1510-1580 cm⁻¹ region. leibniz-fli.de

P-N Stretching: The stretching vibration of the phosphorus-nitrogen bond is typically observed in the 900-1000 cm⁻¹ region.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch-NH-3200 - 3400Medium
C-H Stretch (asymmetric/symmetric)-CH₃, -CH₂-2850 - 3000Medium-Strong
N-H Bend (Amide II)-NH-1510 - 1580Medium
P=O StretchPhosphoryl1150 - 1250Very Strong
P-N StretchP-N900 - 1000Medium

Raman spectroscopy is a complementary technique to IR that relies on the inelastic scattering of light. researchgate.net It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the phosphinic amide core. The P=O stretching vibration, for instance, typically gives a strong and easily identifiable Raman signal.

UV Resonance Raman (UVRR) spectroscopy offers enhanced sensitivity and selectivity. researchgate.netnih.gov By tuning the excitation laser wavelength to match an electronic transition of a specific part of the molecule (a chromophore), the vibrational modes associated with that chromophore are selectively enhanced by several orders of magnitude. nih.govnih.gov For this compound, excitation in the deep UV region (e.g., ~200-220 nm) would be in resonance with the π → π* electronic transition of the P(O)-N amide-like group. This would dramatically enhance the intensity of the "Amide" bands (analogous to Amide I, II, and III in peptides), providing detailed information about the conformation and hydrogen-bonding environment of the phosphinic amide backbone, free from interference from other vibrational modes. nih.gov

Analysis of Amide Vibrational Modes (Amide I, II, III) as Structural Probes

Infrared (IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the structure of molecules. For a secondary amide like this compound, specific vibrational modes associated with the amide linkage (-C(O)NH-) serve as sensitive indicators of the molecular environment and conformation. These characteristic absorptions are known as the Amide I, II, and III bands. nih.govsemanticscholar.org

Amide I: This band, typically the most intense in the IR spectrum of amides, appears in the 1600–1700 cm⁻¹ region and arises primarily from the C=O stretching vibration. nih.govmdpi.com Its precise frequency is sensitive to hydrogen bonding, the electronic environment, and the conformation of the molecule.

Amide II: Found between 1470–1570 cm⁻¹, the Amide II band results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.govs-a-s.org The coupling of these two modes makes this band conformationally sensitive. s-a-s.org

Amide III: This is a more complex vibrational mode, appearing in the 1250–1350 cm⁻¹ range, and involves contributions from C-N stretching, N-H in-plane bending, and other vibrations of the amide group. nih.govsemanticscholar.org

Analysis of these bands would provide crucial structural information. For instance, the presence of intermolecular hydrogen bonding, which is expected for this compound in the solid state or in concentrated solutions, would typically cause a shift of the Amide I band to a lower frequency (red-shift) and the Amide II band to a higher frequency (blue-shift).

Table 1: Expected Infrared Vibrational Modes for this compound This table is illustrative and based on typical ranges for secondary amides. Actual experimental values are not available.

Vibrational Mode Typical Frequency Range (cm⁻¹) Primary Vibrational Contribution
Amide I 1600 - 1700 C=O Stretch
Amide II 1470 - 1570 N-H Bend & C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₂H₈NOP), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value, confirming the elemental formula and ruling out other possibilities with the same nominal mass.

Table 2: Theoretical Exact Mass for this compound

Compound Name Molecular Formula Theoretical Monoisotopic Mass (Da)

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the original structure.

For this compound, fragmentation would likely involve the cleavage of the bonds adjacent to the heteroatoms (N, P, O). Common fragmentation pathways for amides include the cleavage of the amide bond (N-CO) or alpha-cleavage. nih.govyoutube.com The analysis would involve identifying the m/z values of the major fragment ions and postulating their structures to piece together the connectivity of the parent molecule. For example, the loss of the ethyl group or cleavage at the P-N bond would produce predictable fragment ions.

Computational and Theoretical Studies of N Ethylphosphinic Amide Structure and Reactivity

Bonding Analysis and Intermolecular Interactions

Investigation of Stereoelectronic Effects and Conformational Preferences

The three-dimensional arrangement of atoms in N-Ethylphosphinic amide, and related phosphinic amides, is governed by a delicate interplay of steric and stereoelectronic effects. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the most stable conformations of these molecules. nih.govresearchgate.net

Research on analogous N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacrylic acid has shown that these molecules can exist in a conformational equilibrium between several forms. nih.govmdpi.com These different conformations are often characterized by the Z- or E-configuration of the substituents around the amide bond and the syn or anti arrangement of the phosphoryl-containing groups relative to the amide plane. nih.govmdpi.com The orientation of substituents on the phosphorus atom, being either eclipsed (cis) or staggered (gauche) relative to the P=O bond, also contributes to the conformational landscape. nih.govmdpi.com

While specific studies on this compound are not abundant, the principles observed in similar structures suggest that its conformational preferences would also be heavily influenced by such intramolecular interactions and the electronic effects inherent to the phosphinic amide moiety. The interplay between the lone pair of electrons on the nitrogen atom and the antibonding orbitals of the P=O group, as well as other adjacent bonds, would be a key determinant of its rotational barriers and stable geometries.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to translate the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized Lewis-like bonding picture. uni-muenchen.dewikipedia.org This method allows for a detailed examination of electron density distribution, charge transfer, and the nature of chemical bonds within a molecule. uni-muenchen.dewikipedia.org

NBO analysis can elucidate the delocalization of electron density, which arises from interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In the context of this compound, a key interaction to investigate would be the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding orbital of the phosphorus-oxygen double bond (an acceptor NBO). The energy of this interaction, often denoted as E(2), provides a quantitative measure of the strength of this delocalization, which is indicative of n -> π* conjugation. This conjugation contributes to the planarity of the amide group and influences the rotational barrier around the P-N bond.

In studies of other amide-containing systems, NBO analysis has been effectively used to diagnose hydrogen bonding and hyperconjugative interactions. rsc.org The stabilization energies calculated from NBO can serve as an insightful indicator of the strength of these interactions. rsc.org For this compound, NBO analysis could provide detailed information on the hybridization of the atomic orbitals involved in the P-N, P=O, and P-C bonds, as well as the polarization of these bonds.

Below is a hypothetical data table illustrating the type of information that could be obtained from an NBO analysis of a simplified phosphinic amide analog, highlighting key donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)σ(P-O)5.2
LP (N)σ(P-C)3.8
σ(C-H)σ(P-N)1.5
σ(P-N)σ(O-lone pair)0.9

Note: This table is illustrative and based on general principles of NBO analysis in similar molecules. The values are not from a specific study on this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment, such as solvent molecules. nih.gov For this compound, MD simulations can reveal how the molecule moves and flexes over time and how it is solvated in different media.

Furthermore, MD simulations can be employed to study the conformational flexibility of this compound in solution. By tracking the dihedral angles and other geometric parameters over time, it is possible to identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the solvent influences the conformational equilibrium that is also dictated by the intramolecular forces discussed previously.

The following table provides a hypothetical example of the kind of data that could be extracted from an MD simulation of this compound in a water box, focusing on the first solvation shell.

Atom/Group in this compoundAverage Number of Water Molecules in First Solvation ShellAverage Distance to Water Oxygen (Å)
P=O Oxygen4.52.8
Amide Nitrogen1.23.1
Ethyl Group (CH2)2.13.5
Ethyl Group (CH3)3.03.7

Note: This table is for illustrative purposes to show potential outputs of an MD simulation and is not based on published data for this compound.

Coordination Chemistry and Supramolecular Assembly of Phosphinic Amides

Phosphinic Amides as Ligands in Transition Metal and Main Group Complexes

Phosphinic amides are versatile ligands capable of coordinating to a wide range of metal centers, including both transition metals and main group elements. Their coordination behavior is dictated by a combination of electronic and steric factors, which can be fine-tuned by modifying the substituents on the phosphorus and nitrogen atoms.

Identification of Preferred Coordination Modes and Donor Atom Preferences (P=O, N-H, Alkyl N)

The phosphoryl oxygen is a strong donor and is frequently the primary coordination site. This is exemplified in the coordination of ortho-substituted (diphenylphosphoryl)phosphinic amides with zinc dichloride. In these complexes, the ligands form seven-membered chelates through O,X-coordination, where one oxygen atom is from the phosphinic amide's P=O group and X is a chalcogen atom (O, S, Se) from the phosphoryl group. This demonstrates a clear preference for coordination via the phosphoryl oxygen.

The nitrogen atom of the amide can also act as a donor, particularly after deprotonation. The resulting phosphinoyl amido anion can coordinate to metal centers. The coordination preference between the oxygen and nitrogen atoms can be influenced by the nature of the metal ion and the steric and electronic properties of the ligand. For instance, in P,N-hybrid ligands, the incorporation of a nitrogen atom in the backbone can lead to diverse coordination behaviors, including chelation involving both P and N atoms.

The alkyl group on the nitrogen, such as the ethyl group in N-Ethylphosphinic amide, primarily influences the steric environment around the nitrogen donor and can affect the stability and geometry of the resulting metal complex.

Ligand TypeMetal IonCoordination ModePrimary Donor AtomsReference
ortho-(Diphenylphosphoryl)phosphinic amidesZn(II)Bidentate ChelateP=O, P=X (X=O, S, Se) nih.gov
P,N-Hybrid LigandsVariousMonodentate, Bidentate ChelateP, NGeneral observation
Deprotonated Phosphinic AmidesVariousBridging, TerminalNGeneral observation

Investigation of Chelation Effects and Macrocyclic Ligand Design Principles

The presence of multiple donor sites in phosphinic amides makes them excellent candidates for the design of chelating ligands. Chelation, the formation of a ring structure between a ligand and a central metal atom, generally leads to enhanced stability of the complex, an observation known as the chelate effect. As seen with the zinc complexes of ortho-(diphenylphosphoryl)phosphinic amides, the formation of a seven-membered chelate ring is a key feature of their coordination chemistry nih.gov.

The principles of chelation can be extended to the design of macrocyclic ligands incorporating phosphinic amide moieties. Macrocyclic ligands are large, cyclic molecules that can encapsulate metal ions with high selectivity and stability. The design of such ligands often involves the strategic placement of donor atoms within a flexible or semi-rigid cyclic framework. Phosphorus- and nitrogen-containing macrocycles have been synthesized and their coordination chemistry explored. The Mannich-type condensation of phosphines, formaldehyde (B43269), and amines is an effective method for designing P,N-macrocycles when bifunctional reagents are utilized. The preorganized nature of macrocyclic ligands minimizes the entropic penalty upon coordination, leading to a significant stabilization of the resulting metal complex, known as the macrocyclic effect.

Impact of Steric Hindrance on Coordination Geometry and Stability

Steric hindrance, arising from the spatial arrangement of bulky substituents on a ligand, plays a crucial role in determining the coordination geometry and stability of metal complexes. In the context of phosphinic amides, bulky groups on either the phosphorus or the nitrogen atom can significantly influence the coordination environment around the metal center.

The presence of bulky substituents can enforce lower coordination numbers on the metal ion. For example, extremely bulky amide or phosphanide (B1200255) ligands have been used to stabilize two-coordinate complexes of various metals. This principle is directly applicable to phosphinic amides, where large N-alkyl or P-aryl groups would sterically shield the metal center, preventing the coordination of additional ligands.

Furthermore, steric hindrance can lead to distortions in the coordination geometry. For instance, in two-coordinate complexes with bulky phosphanide ligands, the P-M-P angle deviates from the ideal linear geometry due to the steric demands of the ligands. This distortion is a compromise to accommodate the bulky groups around the metal center.

FeatureEffect of Increasing Steric Hindrance
Coordination Number Tends to decrease
Coordination Geometry Can lead to distortions from ideal geometries (e.g., bent instead of linear)
Complex Stability Generally decreases due to weakened metal-ligand bonds

Self-Assembly and Supramolecular Architectures Mediated by Phosphinic Amides

The ability of phosphinic amides to form well-defined supramolecular structures is a direct consequence of the functional groups they contain. The N-H group acts as a hydrogen bond donor, while the P=O group is an effective hydrogen bond acceptor. These interactions, along with other non-covalent forces, drive the self-assembly of these molecules in the solid state.

Hydrogen Bonding-Driven Self-Organization and Crystal Engineering

Hydrogen bonding is a powerful tool in crystal engineering, allowing for the predictable assembly of molecules into desired architectures. The amide functionality is particularly well-known for its ability to form robust hydrogen-bonded networks. In the solid state, phosphinic amides can form intermolecular N-H···O=P hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks.

Exploration of Other Non-Covalent Interactions (e.g., Chalcogen Bonding) in Solid-State Structures

Beyond conventional hydrogen bonding, other non-covalent interactions can play a significant role in the solid-state structures of phosphinic amides and their derivatives. Chalcogen bonding, an attractive interaction between an electrophilic region on a covalently bonded chalcogen atom (S, Se, Te) and a nucleophilic site, is one such interaction.

In the solid-state structure of a phosphinic amide-phosphoryl sulfide, an intramolecular P=O···P(S)-C interaction has been suggested, which can be considered a type of chalcogen bond. This interaction, although found to be weak by theoretical analysis, indicates the potential for such non-covalent forces to influence the conformation and packing of these molecules. The strength of chalcogen bonds generally increases with the polarizability of the chalcogen atom, making selenium and tellurium derivatives more likely to exhibit strong interactions. The design of supramolecular structures based on phosphinic amides can, therefore, be expanded to include these less conventional yet significant non-covalent interactions.

Derivatization and Advanced Functionalization Strategies for N Ethylphosphinic Amide

Functionalization at the Nitrogen Center

The nitrogen atom of the amide group serves as a key site for introducing structural diversity. N-alkylation and N-acylation reactions are primary methods for modifying the amide functionality, enabling the synthesis of a wide range of derivatives with tailored properties.

N-Alkylation and N-Acylation Reactions for Modifying Amide Functionality

N-Alkylation of phosphinic amides provides a direct route to secondary and tertiary phosphinic amides. A notable method involves the use of alcohols as alkylating agents via transfer hydrogenation. nih.govnih.gov This approach is advantageous as it employs readily available reagents and generates water as the only byproduct, aligning with green chemistry principles. nih.gov The reaction is typically catalyzed by a ruthenium complex, such as Ru-MACHO, and proceeds through a proposed mechanism involving the dehydrogenation of the alcohol to an aldehyde or ketone. The phosphinic amide then attacks this intermediate, forming an imine that is subsequently hydrogenated by the catalyst to yield the N-alkylated product. nih.gov This method has demonstrated broad applicability for coupling primary phosphinic amides with various primary and secondary alcohols in excellent yields. nih.govnih.gov

Interactive Data Table: N-Alkylation of P,P-diphenylphosphinic Amide with Alcohols

Entry Alcohol Product Yield (%)
1 Benzyl alcohol N-benzyl-P,P-diphenylphosphinic amide 99
2 Cyclopropylmethanol N-(cyclopropylmethyl)-P,P-diphenylphosphinic amide 93
3 1-Butanol N-butyl-P,P-diphenylphosphinic amide 95
4 2-Propanol N-isopropyl-P,P-diphenylphosphinic amide 88

Data sourced from studies on transfer hydrogenation reactions. nih.gov

N-Acylation introduces an acyl group to the nitrogen atom, forming N-acylphosphinic amides (phosphinic imides). This transformation is a fundamental reaction in organic chemistry for creating amide bonds. researchgate.net General methods for N-acylation, which are applicable to phosphinic amides, involve reacting the primary or secondary amide with acylating agents like acyl chlorides, anhydrides, or esters. researchgate.netrsc.org Catalytic approaches have also been developed to facilitate these transformations under milder conditions. researchgate.net For instance, N-acylglutarimides have been employed as effective acyl transfer reagents in the presence of silylamide bases to produce unsymmetrical imides with high chemoselectivity. rsc.org This strategy involves the coupling of two different electrophilic acylating agents to achieve the desired product. rsc.org

Stereoselective Derivatization at Chiral Nitrogen or Adjacent Carbons

The synthesis of P-stereogenic phosphinic amides, where the phosphorus atom is the chiral center, is a significant challenge in synthetic chemistry. One advanced strategy to access these enantiomerically enriched compounds is through the kinetic resolution of racemic phosphinic amides. nih.gov This process involves the use of a chiral catalyst that selectively reacts with one enantiomer of the racemic starting material at a much faster rate than the other.

Recent research has demonstrated the effectiveness of trisubstituted chiral CpxRh(III) catalysts in the C–H functionalization of racemic phosphinic amides, achieving high selectivity factors (s-factors up to 50). nih.gov In this process, one enantiomer undergoes an intramolecular C–H activation and subsequent annulation, while the other enantiomer is recovered unreacted. This method provides access to both the cyclized product and the unreacted acyclic phosphinic amide in high enantiomeric purity. nih.gov These P-chiral phosphinic amides have shown potential as chiral Lewis bases in asymmetric catalysis. nih.gov

Derivatization can also be employed to determine the enantiomeric excess of chiral compounds. Chiral derivatizing agents (CDAs) react with the chiral analyte to form diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. researchgate.net For amines and alcohols, chiral phosphorus derivatizing agents, such as those derived from optically pure (S)-1,1'-bi-2-naphthol (BINOL), have been used to determine enantiomeric excess via ³¹P NMR spectroscopy. researchgate.net This rapid and reliable analytical procedure is suitable for various chiral compounds, including amino acid derivatives and chiral amines. researchgate.net

Modification at the Phosphorus Center

The phosphorus atom is another key site for functionalization, allowing for modifications such as esterification, hydrolysis, oxidation, and reduction, which alter the fundamental properties of the phosphinic moiety.

Esterification and Hydrolysis of Phosphinic Moieties

Esterification of a phosphinic amide involves the replacement of the amide group with an ester group (alcoholysis). This can be achieved through a chlorine-free approach by reacting the phosphinic amide with an alcohol, often under microwave conditions, to yield the corresponding phosphinic ester. researchgate.net

Hydrolysis is the cleavage of the P-N bond in the phosphinic amide by reaction with water, yielding a phosphinic acid and an amine. This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid like HCl, the reaction is essentially between the amide and water, with the acid acting as a catalyst. libretexts.orgchemguide.co.uk The process typically involves heating the amide with the acid solution. libretexts.org

Base-Catalyzed Hydrolysis : When heated with a strong base such as NaOH, the phosphinic amide reacts with hydroxide (B78521) ions. libretexts.orgchemguide.co.uk This reaction cleaves the P-N bond, forming the sodium salt of the phosphinic acid and liberating the amine. libretexts.orgnih.gov

The rate and outcome of hydrolysis can be influenced by factors such as pH and the steric hindrance around the phosphorus center. nih.gov Generally, amide hydrolysis is a slower process compared to the hydrolysis of esters or acid chlorides. libretexts.org

Interactive Data Table: General Conditions for Amide Hydrolysis

Condition Reagents Products Notes
Acidic Dilute HCl or H₂SO₄, Heat Carboxylic Acid + Ammonium (B1175870) Salt Reaction is between the amide and water, catalyzed by the acid. chemguide.co.uklibretexts.org
Alkaline Aqueous NaOH or KOH, Heat Carboxylate Salt + Amine (or Ammonia) Reaction is with hydroxide ions. libretexts.orgnih.gov

This table represents general amide hydrolysis, which is analogous to the hydrolysis of phosphinic amides.

Oxidation and Reduction Reactions Involving the Phosphorus Atom

The phosphorus atom in N-Ethylphosphinic amide is in the +5 oxidation state (P(V)), which is a stable and high oxidation state for phosphorus. Therefore, further oxidation at the phosphorus center is generally not feasible.

Reduction reactions, however, can be performed on certain phosphinic amides, particularly those containing aryl groups attached to the phosphorus atom. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source, can be used to reduce the aromatic rings of diarylphosphinic amides. researchgate.net This reaction typically results in a double Birch reduction, affording bis(cyclohexadienyl)phosphinic amides. researchgate.net The P-aryl bonds themselves can sometimes be cleaved under these conditions, depending on the specific structure of the starting material. researchgate.net

Derivatization for Enhanced Analytical Detectability and Separation

For analytical purposes, such as quantification or chiral separation, this compound and related compounds can be chemically modified to enhance their detectability and improve separation efficiency in chromatographic or spectroscopic methods. nih.gov

Derivatization is often necessary for the analysis of polar compounds like phosphonic and phosphinic acids by gas chromatography-mass spectrometry (GC-MS). researchgate.netcapes.gov.br Common derivatization techniques include esterification (e.g., methylation) or silylation. nih.govresearchgate.net For instance, trimethyloxonium tetrafluoroborate can be used for the rapid methylation of phosphonic acids, converting them into their more volatile methyl esters, which are more amenable to GC-MS analysis. nih.gov Similarly, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte. researchgate.net

For the separation of enantiomers, chiral derivatizing agents (CDAs) are employed. nih.gov The CDA, which is enantiomerically pure, reacts with the racemic analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography techniques, such as high-performance liquid chromatography (HPLC). rsc.org For example, a CDA synthesized from (S)-(+)-naproxen has been used to form diastereomeric amides with racemic β-blockers, allowing for their separation and quantification by RP-HPLC. rsc.org A similar strategy could be applied to chiral phosphinic amides to resolve their enantiomers.

Q & A

Q. What are the optimal synthetic routes for N-Ethylphosphinic amide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via phosphorylation of amines using methods like the Todd-Atterton reaction, which involves phosphorus trichloride and subsequent alkylation . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilicity of phosphorus intermediates.
  • Solvent systems : Anhydrous conditions (e.g., THF or dichloromethane) minimize hydrolysis of reactive intermediates.
  • Temperature control : Reactions often proceed at 0–5°C to avoid side reactions like over-alkylation . Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can the molecular structure and bonding geometry of this compound be characterized?

Structural elucidation relies on:

  • X-ray crystallography : Reveals bond angles (e.g., P–N–C angles ~119–121°) and coordination geometry (tetrahedral phosphorus center) .
  • NMR spectroscopy : ³¹P NMR shows a characteristic singlet near δ 25–30 ppm, while ¹H NMR distinguishes ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for P–N–CH₂) .
  • FT-IR : Confirms P=O stretches (~1150–1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detection (m/z ~150–200 for [M+H]⁺ ions) provide sensitivity down to nM levels .
  • Phosphorus-specific assays : Colorimetric methods using ammonium molybdate detect hydrolyzed phosphate groups, though specificity requires prior separation .

Advanced Research Questions

Q. How can contradictions in amide proton exchange rates and pH dependencies be resolved in studies involving this compound analogs?

Studies combining amide-CEST MRI and ³¹P-MRSI reveal that signal discrepancies arise from competing factors:

  • pH-dependent exchange rates : Higher pH accelerates amide proton exchange but may reduce signal due to competing relaxation effects .
  • Concentration vs. kinetics : In tumors, elevated mobile protein concentrations (e.g., phosphoethanolamine) can dominate over pH effects, necessitating multivariate modeling . Methodological resolution involves correlating ³¹P-MRSI-derived pH with APT-MRI signals and normalizing for metabolite concentrations .

Q. What strategies improve the enantiomeric purity of this compound derivatives for peptide synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands during phosphorylation to induce asymmetry, achieving >90% ee .
  • Dynamic kinetic resolution : Employ palladium catalysts to racemize intermediates during coupling, enhancing yield of single enantiomers .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection ensures purity .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric hindrance : Bulky substituents on phosphorus reduce nucleophilic attack at the P-center, favoring side reactions (e.g., oxidation to phosphinic acids) .
  • Electronic tuning : Electron-withdrawing groups (e.g., nitro) on the aryl moiety increase electrophilicity, accelerating coupling with amines . Computational studies (DFT) predict transition-state energies to guide catalyst design .

Data Analysis and Reproducibility

Q. What statistical methods are critical for validating phosphoproteomic data involving this compound-enriched samples?

  • False-discovery rate (FDR) control : Use Benjamini-Hochberg correction for high-throughput MS data .
  • Multivariate ANOVA : Identifies phosphorylation sites significantly altered by experimental conditions (e.g., pH, temperature) .
  • Peptide quantification : Normalize ion counts to internal standards (e.g., stable isotope-labeled analogs) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Detailed protocols : Specify stoichiometry, solvent purity, and reaction timelines (e.g., "stir for 48 h under N₂") .
  • Batch-to-batch validation : Compare ³¹P NMR spectra and melting points across syntheses .
  • Open data sharing : Archive raw spectral data and crystallographic coordinates in public repositories (e.g., Cambridge Structural Database) .

Emerging Applications

Q. What role does this compound play in designing pH-responsive MRI contrast agents?

Its derivatives act as CEST agents due to pH-sensitive amide protons. Optimization involves:

  • Exchange rate tuning : Modify alkyl chain length to balance signal intensity and pH sensitivity .
  • In vivo stability : PEGylation reduces renal clearance, enhancing tumor imaging resolution .

Q. How can this compound-based probes advance phosphoproteomic studies?

  • Selective enrichment : Functionalize magnetic beads with phosphinic amide groups to capture phosphorylated peptides .
  • Isotope labeling : Incorporate ¹⁵N or ¹³C tags for quantitative tracking of phosphorylation dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.